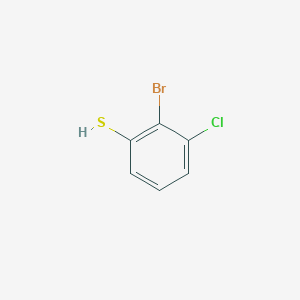
2-Bromo-3-chlorobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chlorobenzenethiol is an organosulfur compound with the molecular formula C6H4BrClS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and chlorine atoms at the second and third positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chlorobenzenethiol can be achieved through several methods. One common approach involves the halogenation of benzenethiol. The process typically includes the following steps:
Halogenation of Benzenethiol: Benzenethiol is first treated with bromine to introduce the bromine atom at the desired position. This reaction is usually carried out in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure selective substitution at the third position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chlorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: The compound can be reduced to the corresponding benzene derivative by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide in aqueous or organic solvents is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is often employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzenethiols with various functional groups.
Oxidation: Disulfides or sulfonic acids.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-3-chlorobenzenethiol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functionalized materials, including polymers and nanomaterials, due to its ability to introduce halogen and thiol functionalities.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification, as the thiol group can form covalent bonds with cysteine residues in proteins.
Medicinal Chemistry: Research into its potential as an antimicrobial or anticancer agent is ongoing, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chlorobenzenethiol involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzenethiol
- 2-Bromo-5-chlorobenzenethiol
- 3-Bromo-4-chlorobenzenethiol
Comparison
2-Bromo-3-chlorobenzenethiol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different selectivity in nucleophilic substitution reactions and varying degrees of reactivity in oxidation and reduction processes.
Properties
Molecular Formula |
C6H4BrClS |
|---|---|
Molecular Weight |
223.52 g/mol |
IUPAC Name |
2-bromo-3-chlorobenzenethiol |
InChI |
InChI=1S/C6H4BrClS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H |
InChI Key |
OZMWMQJLCQKQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


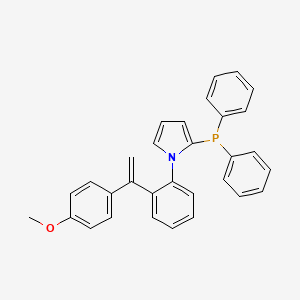
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)
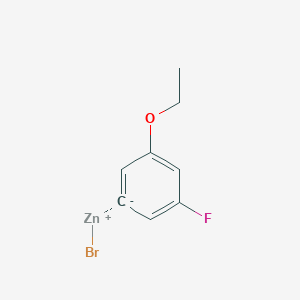
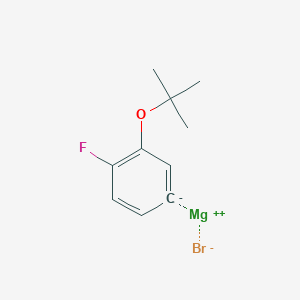
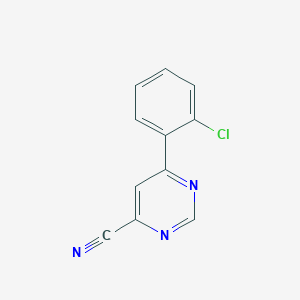
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)

![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)
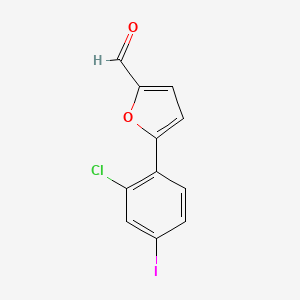
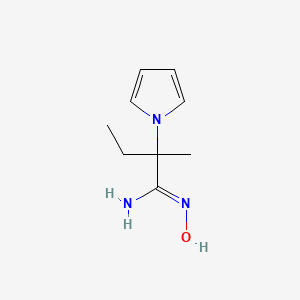
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
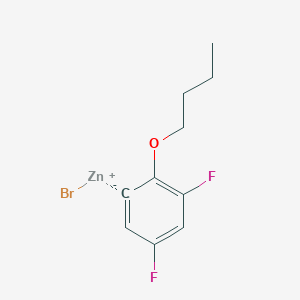
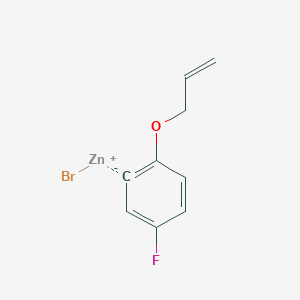
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
